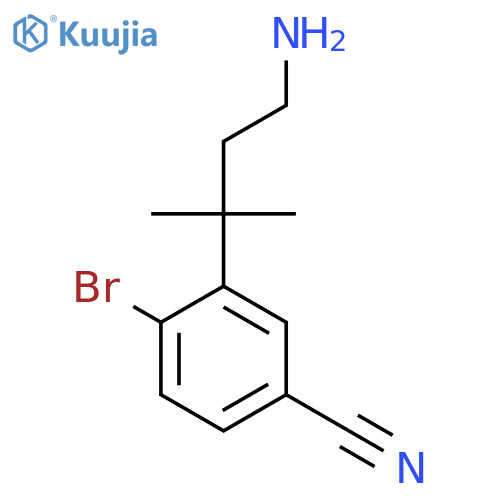

Cas no 2228577-10-2 (3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile)

2228577-10-2 structure

商品名:3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile

- 2228577-10-2

- EN300-1935017

-

- インチ: 1S/C12H15BrN2/c1-12(2,5-6-14)10-7-9(8-15)3-4-11(10)13/h3-4,7H,5-6,14H2,1-2H3

- InChIKey: XVUCOWMFRKUCSG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C#N)C=C1C(C)(C)CCN

計算された属性

- せいみつぶんしりょう: 266.04186g/mol

- どういたいしつりょう: 266.04186g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 49.8Ų

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1935017-0.1g |

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |

2228577-10-2 | 0.1g |

$1244.0 | 2023-09-17 | ||

| Enamine | EN300-1935017-0.5g |

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |

2228577-10-2 | 0.5g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1935017-0.05g |

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |

2228577-10-2 | 0.05g |

$1188.0 | 2023-09-17 | ||

| Enamine | EN300-1935017-0.25g |

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |

2228577-10-2 | 0.25g |

$1300.0 | 2023-09-17 | ||

| Enamine | EN300-1935017-5g |

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |

2228577-10-2 | 5g |

$4102.0 | 2023-09-17 | ||

| Enamine | EN300-1935017-1g |

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |

2228577-10-2 | 1g |

$1414.0 | 2023-09-17 | ||

| Enamine | EN300-1935017-5.0g |

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |

2228577-10-2 | 5g |

$4102.0 | 2023-05-31 | ||

| Enamine | EN300-1935017-10.0g |

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |

2228577-10-2 | 10g |

$6082.0 | 2023-05-31 | ||

| Enamine | EN300-1935017-1.0g |

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |

2228577-10-2 | 1g |

$1414.0 | 2023-05-31 | ||

| Enamine | EN300-1935017-2.5g |

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile |

2228577-10-2 | 2.5g |

$2771.0 | 2023-09-17 |

3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

2228577-10-2 (3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量